molecular formula C7H14BF3KN B1451582 Potassium ((cyclohexylamino)methyl)trifluoroborate CAS No. 888711-52-2

Potassium ((cyclohexylamino)methyl)trifluoroborate

Cat. No.: B1451582
CAS No.: 888711-52-2
M. Wt: 219.1 g/mol
InChI Key: GYUWPHIATXXXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium ((cyclohexylamino)methyl)trifluoroborate is a useful research compound. Its molecular formula is C7H14BF3KN and its molecular weight is 219.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Potassium ((cyclohexylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its trifluoroborate group, which can form stable complexes with various substrates. These interactions are crucial for facilitating reactions such as cross-coupling and borylation, which are essential in organic synthesis . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects highlight the compound’s potential as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. The trifluoroborate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under inert atmosphere conditions at low temperatures, but it can degrade when exposed to air or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression persisting over extended periods . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function increases sharply beyond a certain dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These localization patterns can affect the compound’s activity and function, making it important to study its subcellular distribution in detail .

Properties

IUPAC Name

potassium;(cyclohexylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUWPHIATXXXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670568
Record name Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888711-52-2
Record name Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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